Product packaging for 1-(2-Methyl-6-nitrophenyl)ethanone(Cat. No.:CAS No. 4127-55-3)

1-(2-Methyl-6-nitrophenyl)ethanone

Cat. No.: B2717419
CAS No.: 4127-55-3
M. Wt: 179.175
InChI Key: OKABSSBMRAWDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Methyl-6-nitrophenyl)ethanone (CAS 4127-55-3) is an aromatic ketone with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol. This compound, characterized by its methyl and nitro substituents on the phenyl ring, serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The nitro group acts as a strong electron-withdrawing pharmacophore, making this ketone a key precursor in the design and synthesis of complex heterocyclic systems with potential biological activity . Recent scientific literature demonstrates the application of similar nitrophenyl-containing ketones in the regioselective synthesis of 5,6,7,8-tetrahydroisoquinoline derivatives . These heterocyclic scaffolds are of significant research interest due to their presence in many alkaloids and their broad spectrum of bioactivities. Studies have shown that such compounds can be cyclized and further functionalized to create novel molecules that exhibit moderate to strong activity against specific cancer cell lines, such as PACA2 (pancreatic cancer) and A549 (lung carcinoma), as well as high antioxidant properties . As a building block, this compound provides researchers with a versatile starting material for exploring structure-activity relationships in drug discovery. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this material using appropriate personal protective equipment (PPE) and engineering controls.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO3 B2717419 1-(2-Methyl-6-nitrophenyl)ethanone CAS No. 4127-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-6-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-6-4-3-5-8(10(12)13)9(6)7(2)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKABSSBMRAWDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 2 Methyl 6 Nitrophenyl Ethanone and Its Derivatives

Classical and Established Synthetic Pathways

Traditional synthetic routes to 1-(2-Methyl-6-nitrophenyl)ethanone and similar structures rely on fundamental electrophilic aromatic substitution reactions. The success of these methods hinges on controlling the regioselectivity dictated by the existing substituents on the aromatic ring.

Selective Nitration of Aryl Acetophenones

A primary route for introducing a nitro group onto an aromatic ring is through electrophilic nitration. msu.edu When synthesizing this compound, the starting material would be 2-methylacetophenone. The directing effects of the substituents already on the ring—the methyl group and the acetyl group—are crucial in determining the position of the incoming nitro group.

The methyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. Therefore, the nitration of 2-methylacetophenone would be expected to yield a mixture of isomers. The acetyl group directs the incoming electrophile to the meta positions (positions 3 and 5), while the methyl group directs to its ortho (position 6) and para (position 4) positions. The position between the two groups (position 6) is sterically hindered but activated by the methyl group. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. msu.edu

The challenge lies in selectively obtaining the desired 2-methyl-6-nitro-substituted product over other isomers like 2-methyl-4-nitrophenyl)ethanone. The reaction conditions, including temperature and the specific nitrating agent used, must be carefully optimized to maximize the yield of the target compound. Alternative nitrating agents, such as bismuth subnitrate with thionyl chloride, have been developed to offer milder conditions and potentially different selectivity profiles for various aromatic compounds. nih.gov

Table 1: Regioselectivity in the Nitration of 2-Methylacetophenone

SubstituentDirecting EffectFavored Positions
Methyl (-CH₃)Activating, Ortho, Para-Director4, 6
Acetyl (-COCH₃)Deactivating, Meta-Director3, 5
Combined Effect The final distribution of products depends on the interplay of electronic and steric factors, with the formation of multiple isomers being common.

Acylation and Alkylation Reactions on Substituted Benzene (B151609) Rings

An alternative classical approach is the Friedel-Crafts acylation or alkylation. libretexts.org In the context of synthesizing this compound, one could theoretically start with a pre-nitrated and methylated benzene ring and then introduce the acetyl group. For instance, Friedel-Crafts acylation of 3-nitrotoluene (B166867) with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could be considered. wikipedia.orggoogle.com

However, this method faces significant limitations. Friedel-Crafts reactions are notoriously ineffective on strongly deactivated rings. msu.edulibretexts.org The nitro group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution, making the acylation of 3-nitrotoluene challenging. msu.edugoogle.com The presence of a deactivating substituent often requires harsh reaction conditions, which can lead to low yields and side reactions.

Similarly, attempting to alkylate nitroacetophenone is generally not feasible due to the deactivating nature of both the nitro and acetyl groups. libretexts.org Therefore, while acylation and alkylation are cornerstone reactions in aromatic chemistry, their direct application in the final step to produce this compound is often impractical. These reactions are more suited for creating the precursor, such as synthesizing 2-methylacetophenone from toluene, which is then subsequently nitrated.

Modern Catalytic Approaches in Synthesis

Recent advances in catalysis have provided powerful tools for overcoming the limitations of classical synthetic methods, offering higher efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds. nih.gov One of the most significant developments is the use of directing groups to achieve regioselective C-H bond activation and functionalization. nih.govresearchgate.net For derivatives of this compound, a catalyst, often based on ruthenium, rhodium, or palladium, can be directed by a coordinating group on the substrate (like the carbonyl of the acetyl group) to selectively activate a C-H bond at the ortho position. nih.govresearchgate.net

This strategy allows for the introduction of various functional groups at the ortho position of an acetophenone (B1666503). For example, a ruthenium-catalyzed reaction can directly couple the ortho C-H bond of an acetophenone with an olefin to form a new C-C bond. nih.gov While the direct synthesis of this compound using this method is not the primary application, these techniques are invaluable for creating a diverse range of derivatives. One could envision starting with 2-methylacetophenone, performing an ortho-functionalization, and then carrying out the nitration step. This approach offers a modern alternative for constructing highly substituted aromatic systems with precision.

Table 2: Examples of Transition Metal-Catalyzed Ortho-Functionalization

Catalyst FamilyDirecting GroupReaction TypePotential Application
Ruthenium (Ru)CarbonylC-H AlkylationIntroduction of alkyl groups at the ortho-position of acetophenones. nih.gov
Rhodium (Rh)Oxime/Hydrazine (B178648)C-H AnnulationSynthesis of heterocyclic derivatives like indazoles. mdpi.com
Palladium (Pd)AmideC-H Acylation/HydroxylationIntroduction of acyl or hydroxyl groups at the ortho-position. nih.govresearchgate.net

Reductive Amination Strategies for Nitro Group Transformation

The nitro group in this compound is not just a structural component but also a versatile functional handle for further transformations. A key reaction is the reduction of the nitro group to an amino group, which dramatically alters the electronic properties of the ring and opens up new synthetic possibilities. msu.edu This reduction is commonly achieved using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation (e.g., H₂ over a palladium-on-carbon catalyst). smolecule.com

The resulting product, 1-(2-amino-6-methylphenyl)ethanone (B1282964), is a valuable derivative. The newly formed amino group can then participate in a wide array of reactions. One important subsequent transformation is reductive amination. This process involves the reaction of the primary amine with a ketone or aldehyde to form an imine, which is then reduced in situ to a secondary or tertiary amine. google.comorganic-chemistry.org This strategy allows for the introduction of diverse substituents onto the nitrogen atom, providing a pathway to a large family of derivatives from the parent nitro compound.

Green Chemistry Adaptations in Synthesis Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. carlroth.comsemanticscholar.org In the synthesis of this compound, several adaptations can be made to align with these principles.

One major area of improvement is in the nitration step. Traditional nitration uses a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant acidic waste. A greener alternative is the use of solid acid catalysts, such as zeolites. psu.edu Zeolites can facilitate nitration with milder reagents and can be recovered and reused, minimizing waste. Their shape-selective properties can also enhance the regioselectivity of the reaction, potentially increasing the yield of the desired 2-methyl-6-nitro isomer and reducing the formation of unwanted byproducts. psu.educardiff.ac.uk

Another key principle of green chemistry is the use of safer solvents. semanticscholar.org Many classical organic reactions are performed in chlorinated hydrocarbons like dichloromethane, which are environmentally persistent and pose health risks. google.com Green chemistry encourages the replacement of such solvents with more benign alternatives like water, supercritical CO₂, or bio-based solvents. semanticscholar.org Research into adapting synthetic routes for this compound and its derivatives to these greener solvent systems is an ongoing effort to improve the environmental footprint of their production.

Table 3: Green Chemistry Principles and Their Application

Green Chemistry PrincipleTraditional MethodGreen Adaptation
Catalysis Stoichiometric Lewis acids (e.g., AlCl₃)Reusable solid acid catalysts (e.g., Zeolites). psu.edu
Waste Prevention Use of mixed acids (H₂SO₄/HNO₃) leading to acidic wasteCatalytic systems, improved atom economy. carlroth.com
Safer Solvents Chlorinated solvents (e.g., Dichloromethane)Use of water, supercritical fluids, or bio-solvents. semanticscholar.org

Application of Solid Acid Catalysts

The pursuit of greener and more efficient chemical processes has led to the exploration of solid acid catalysts as alternatives to traditional liquid acids in organic synthesis. These heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, reduced corrosivity, and minimization of acidic waste streams. rsc.orgarkat-usa.org Their application in the synthesis of aromatic ketones and their precursors, such as in nitration and acylation reactions, provides a promising pathway for the production of this compound and its derivatives.

Research into the synthesis of various aromatic ketones and related structures has demonstrated the efficacy of several types of solid acid catalysts. For instance, ion-exchange resins like Amberlyst-15 and microporous crystalline aluminosilicates known as zeolites have been successfully employed in a range of acid-catalyzed transformations. acgpubs.orgresearchgate.netcardiff.ac.uk

Amberlyst-15, a macroreticular polystyrene-based resin with strongly acidic sulfonic groups, has proven to be an effective catalyst for various reactions, including esterification, acylation, and the synthesis of β-amino carbonyl compounds (via the Mannich reaction). arkat-usa.orgacgpubs.org Its utility in promoting reactions involving aromatic ketones under mild, often solvent-free conditions, highlights its potential for facilitating the synthesis or derivatization of compounds like this compound. acgpubs.orgresearchgate.net For example, Amberlyst-15 has been used to catalyze the three-component Mannich-type reaction of aromatic ketones, aldehydes, and amines at room temperature, affording β-amino ketones in good yields. researchgate.net

Zeolites, with their well-defined pore structures, offer shape-selectivity and have been extensively studied for electrophilic aromatic substitutions, particularly nitration. rsc.orgresearchgate.netcardiff.ac.ukrsc.org The nitration of aromatic compounds is a critical step for introducing nitro groups, a key feature of this compound. Traditional nitration methods using a mixture of nitric and sulfuric acid are effective but generate significant corrosive waste. Zeolites like Hβ and H-Faujasite present a recyclable and more environmentally benign alternative. researchgate.netpsu.edu Studies on the nitration of various aromatic substrates, including deactivated ones, show that zeolite catalysts can enhance reaction rates and influence regioselectivity, often favoring the formation of para-isomers due to steric constraints within the catalyst's pores. researchgate.netpsu.edu This shape-selectivity could be harnessed to control the nitration of 2-methylacetophenone to obtain the desired 2,6-disubstituted product.

The table below summarizes the performance of various solid acid catalysts in reactions analogous to the synthesis steps for this compound and its derivatives.

Table 1: Performance of Solid Acid Catalysts in Relevant Aromatic Transformations

Catalyst Reaction Type Substrates Conditions Yield Source(s)
Amberlyst-15 Mannich Reaction Acetophenone, Benzaldehyde, Aniline (B41778) Neat, Room Temp., 4h 82% acgpubs.org
Amberlyst-15 Imine Synthesis Benzaldehyde, Aniline Neat, Room Temp., 2h 99% peerj.com
Zeolite Hβ Nitration Toluene N₂O₅, CH₂Cl₂, 0°C, 1h 88.6% Conversion researchgate.net
Zeolite Y Nitration Anisole HNO₃, Acetonitrile, RT, 3h 95% rsc.org

| SiO₂–H₂SO₄ | Aldol (B89426) Condensation | 4'-Nitroacetophenone, Benzaldehyde | Solvent-free, Microwave | >80% | researchgate.net |

Microwave-Assisted Reaction Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering dramatic reductions in reaction times, increased product yields, and often enhanced product purity compared to conventional heating methods. globalresearchonline.netrasayanjournal.co.in This technique utilizes microwave energy to directly and efficiently heat the reactants and solvent, leading to rapid temperature increases and accelerated reaction rates. nih.gov The application of MAOS is particularly beneficial for the synthesis of heterocyclic derivatives of this compound, such as chalcones and dihydropyridines, which are valuable scaffolds in medicinal chemistry.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde. Conventional methods often require prolonged reaction times, sometimes up to 24 hours. globalresearchonline.net In contrast, microwave-assisted Claisen-Schmidt condensations can be completed in a matter of minutes, with numerous studies reporting high to excellent yields under solvent-free conditions or with green catalysts. rasayanjournal.co.inresearchgate.net For instance, the condensation of o-hydroxy acetophenones with substituted benzaldehydes under microwave irradiation using anhydrous potassium carbonate as a catalyst afforded chalcones in 80-90% yields within 3-5 minutes. rasayanjournal.co.in

Similarly, the synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives, often achieved through the multicomponent Hantzsch reaction, is significantly enhanced by microwave irradiation. nih.govtubitak.gov.trmdpi.com These reactions, which involve a ketone, an aldehyde, and an ammonia (B1221849) source, are foundational for creating a class of compounds known for their biological activities. Microwave-assisted Hantzsch synthesis allows for the rapid, one-pot construction of complex DHP scaffolds. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while providing excellent yields, often superior to those obtained by conventional heating. nih.govfoliamedica.bg For example, novel condensed 1,4-DHP derivatives have been synthesized in high yields via a one-pot microwave-assisted reaction in ethanol (B145695), a process that is both rapid and efficient. tubitak.gov.tr

The following table provides a comparison of conventional and microwave-assisted methods for reactions used in the synthesis of derivatives from aromatic ketones, illustrating the significant enhancements offered by MAOS.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chalcone and Dihydropyridine Derivatives

Reaction Type Method Reaction Time Yield Source(s)
Chalcone Synthesis Conventional 12 - 24 hours ~70% globalresearchonline.netmdpi.com
Chalcone Synthesis Microwave 3 - 20 minutes 80 - 91% rasayanjournal.co.inresearchgate.net
1,4-Dihydropyridine Synthesis Conventional 10 - 15 hours 66 - 70% nih.gov
1,4-Dihydropyridine Synthesis Microwave 4 - 10 minutes 84 - 90% nih.gov
Oxadiazole Synthesis Conventional 4 - 5 hours Moderate foliamedica.bg

| Oxadiazole Synthesis | Microwave | 22 - 24 minutes | Good | foliamedica.bg |

Advanced Spectroscopic and Structural Characterization of 1 2 Methyl 6 Nitrophenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistik Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the detailed investigation of molecular structure and dynamics in solution. For 1-(2-Methyl-6-nitrophenyl)ethanone and its derivatives, NMR studies, including dynamic NMR and multi-dimensional techniques, offer a window into their conformational landscapes and intramolecular processes.

Elucidation of Molecular Tautomerism and Dynamic Processes

The presence of functional groups capable of proton exchange, such as hydroxyl and carbonyl groups in certain derivatives, can lead to tautomerism. bg.ac.rs ¹H and ¹³C NMR spectroscopy are pivotal in identifying and quantifying the populations of different tautomers in solution. For instance, studies on related hydroxy-substituted pyridones have demonstrated the use of NMR to investigate keto-enol tautomeric equilibria. bg.ac.rs The chemical shifts and coupling constants of the involved nuclei provide distinct signatures for each tautomeric form, and temperature-dependent NMR studies can reveal the thermodynamic parameters of the equilibrium. bg.ac.rs

Furthermore, dynamic NMR (DNMR) spectroscopy is employed to study hindered rotation around single bonds, a phenomenon often observed in sterically crowded molecules like ortho-substituted acetophenones. lippertt.chresearchgate.net The rotation around the aryl-carbonyl bond and other bonds can be slow on the NMR timescale, leading to the observation of distinct signals for different conformers at low temperatures. lippertt.chcopernicus.org As the temperature increases, these signals broaden and eventually coalesce, allowing for the determination of the energy barriers to rotation. lippertt.ch For example, in N,N-dialkyl isonicotinamides, ¹H NMR exchange measurements have been used to study the hindered rotation of the dialkylamino group. lippertt.ch Similarly, studies on dinitrophenyl derivatives have revealed conformational dynamics, such as the transformation of a seven-membered ring and the rotation of the dinitrophenyl group, with energy barriers determined by DNMR experiments. nih.gov

Multi-dimensional NMR for Complex Structural Assignments

For complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous structural assignments.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in a molecule.

HSQC spectra correlate protons directly to the carbons they are attached to, providing a map of C-H one-bond connectivities.

HMBC experiments reveal correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons.

In the structural elucidation of complex molecules, such as N-(tetrahydroquinolinyl) pyrrolidin-2-ones, 2D NMR experiments like COSY were instrumental in confirming the chemical structure and stereochemistry. researchgate.net For larger and more complex derivatives, these multi-dimensional techniques are indispensable for assigning all proton and carbon signals accurately.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding interactions within a molecule.

The IR and Raman spectra of this compound are characterized by specific vibrational modes. The carbonyl (C=O) stretching frequency is a particularly strong and informative band in the IR spectrum. For acetophenone (B1666503) and its substituted derivatives, this band typically appears in the region of 1680-1700 cm⁻¹. researchgate.netcdnsciencepub.com The position of this band is sensitive to the electronic effects of the substituents on the aromatic ring. cdnsciencepub.com In this compound, the electron-withdrawing nitro group is expected to increase the C=O stretching frequency compared to unsubstituted acetophenone.

The nitro group (NO₂) itself gives rise to characteristic symmetric and asymmetric stretching vibrations. These are typically observed in the regions of 1500-1570 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric). The C-H stretching vibrations of the methyl group and the aromatic ring are found in the 2800-3100 cm⁻¹ region. mdpi.com

Raman spectroscopy complements IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. Computational studies using Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental IR and Raman bands. conicet.gov.ardergipark.org.trresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. slideshare.net The spectrum of this compound is expected to show absorptions arising from π → π* and n → π* transitions. uzh.chuomustansiriyah.edu.iq

π → π transitions:* These high-intensity absorptions are associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch The conjugated system of the benzene (B151609) ring and the carbonyl group contribute to these transitions.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. uzh.ch

The presence of the nitro and methyl groups on the benzene ring will influence the wavelengths of these absorptions (λ_max). The nitro group, being a strong chromophore, will likely cause a bathochromic (red) shift in the absorption maxima compared to acetophenone. uomustansiriyah.edu.iq The solvent in which the spectrum is recorded can also affect the λ_max values. uomustansiriyah.edu.iq

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. scispace.comwhitman.edu For this compound (C₉H₉NO₃), HRMS would provide a measured mass that is very close to the calculated exact mass of 179.0582 g/mol . nih.gov

In addition to molecular formula confirmation, mass spectrometry provides information about the fragmentation pathways of the molecule upon ionization. nih.govresearchgate.net In the mass spectrum of this compound, characteristic fragment ions would be observed. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30). nih.govresearchgate.net The fragmentation of the acetyl group can lead to the formation of an acylium ion [M-15] through the loss of a methyl radical. Further fragmentation of the aromatic ring can also occur. The study of these fragmentation patterns helps to confirm the structure of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles.

While a specific crystal structure for this compound was not found in the search results, analysis of related structures provides insight into expected features. For instance, in a derivative, (E)-1-(3-Nitrophenyl)ethanone (2-methylphenyl)hydrazone, the dihedral angle between the two aromatic rings was found to be 13.4(12)°. nih.gov In another complex, 2-({5-[(naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone, the nitrophenyl ring was oriented at a dihedral angle of 82.95 (17)° with respect to the triazole ring. iucr.org

Determination of Molecular Geometry and Conformation in Crystalline State

Specific single-crystal X-ray diffraction data for this compound, which would be necessary to define its precise molecular geometry, bond lengths, bond angles, and conformational state in the solid phase, is not publicly available.

Analysis of Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without crystal structure data, a definitive analysis of the supramolecular assembly of this compound is not possible. While one could speculate on potential interactions, such as C–H···O hydrogen bonds or π–π stacking involving the nitrophenyl ring, based on studies of analogous compounds, there is no specific experimental evidence to describe the actual packing and intermolecular interactions for this compound. nih.govnih.gov

Computational and Theoretical Chemistry Investigations of 1 2 Methyl 6 Nitrophenyl Ethanone and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of 1-(2-methyl-6-nitrophenyl)ethanone. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying molecules of this size.

Geometry Optimization and Energetic Profiling

The first step in computational analysis is typically geometry optimization, where the most stable three-dimensional arrangement of atoms in the molecule is determined by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This process is crucial as the molecular geometry dictates many of its chemical and physical properties.

Energetic profiling involves the study of the energy of the molecule in different conformations. By rotating the methyl and nitro groups, a potential energy surface can be mapped out to identify the most stable conformer and the energy barriers between different rotational isomers. For instance, the steric hindrance between the ortho-substituted methyl and nitro groups, as well as the acetyl group, will significantly influence the preferred orientation of these functional groups relative to the phenyl ring.

Theoretical studies on analogous compounds often employ methods like B3LYP with basis sets such as 6-311G(d,p) to achieve reliable optimized geometries. ias.ac.inscispace.com The stability of the optimized geometry is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum. scispace.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. scispace.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring and the methyl group, which are electron-rich, while the LUMO is expected to be concentrated on the electron-withdrawing nitro group and the carbonyl group. mdpi.com This distribution determines the sites susceptible to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Resistance to change in its electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are valuable for predicting the behavior of the molecule in chemical reactions. researchgate.net

Table 1: Illustrative Reactivity Descriptors (Conceptual)

Descriptor Formula Significance
HOMO Energy EHOMO Electron-donating ability
LUMO Energy ELUMO Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2 Electron-attracting power
Chemical Hardness (η) (ELUMO - EHOMO)/2 Resistance to charge transfer
Chemical Softness (S) 1/(2η) Polarizability

| Electrophilicity Index (ω) | χ2/(2η) | Electrophilic nature |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. wolfram.comresearchgate.net The MEP surface is colored to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green or yellow regions signify neutral or near-zero potential. wolfram.com

For this compound, the MEP map would likely show a significant negative potential (red) around the oxygen atoms of the nitro group and the carbonyl group, highlighting their role as primary sites for electrophilic interactions. The hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential (blue), making them potential sites for nucleophilic interactions. The MEP analysis provides a clear, three-dimensional picture of the molecule's reactivity landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is useful for understanding charge transfer interactions (donor-acceptor interactions) between filled (donor) and empty (acceptor) orbitals, which stabilize the molecule. wisc.edu The stabilization energy associated with these interactions can be quantified using second-order perturbation theory. wisc.edu

NBO analysis also calculates the natural population analysis (NPA) charges on each atom. wisc.edu These charges provide a more chemically intuitive picture of the electron distribution than other charge schemes. For this compound, the NPA would likely show a significant negative charge on the oxygen atoms of the nitro and carbonyl groups and a positive charge on the adjacent carbon and nitrogen atoms, reflecting the polar nature of these bonds. researchgate.netresearchgate.net The charge distribution across the aromatic ring would also be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

For this compound, MD simulations can be used to explore its conformational space by simulating the rotation of the methyl, acetyl, and nitro groups. This is particularly important for understanding how the molecule behaves in different environments, such as in solution. evitachem.com The simulations can reveal the most populated conformations and the pathways for conformational changes, providing insights into the molecule's flexibility and how it might interact with other molecules, such as receptors or enzymes.

Prediction and Interpretation of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra, NMR Chemical Shifts)

Computational methods are highly effective in predicting and interpreting various spectroscopic properties of molecules.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By analyzing the calculated vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or rocking of different functional groups. scispace.comresearchgate.net For this compound, characteristic vibrational frequencies would include the C=O stretch of the ketone, the symmetric and asymmetric stretches of the NO2 group, and various C-H and C-C vibrations of the aromatic ring and methyl groups. mdpi.commdpi.com Calculated frequencies are often scaled by a factor to improve agreement with experimental data. scispace.com

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. ias.ac.in It calculates the energies of electronic transitions from the ground state to various excited states. This information helps in understanding the color and photophysical properties of the compound. The calculations provide the excitation energies and oscillator strengths, which correspond to the position and intensity of the absorption bands in the UV-Vis spectrum. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the 1H and 13C NMR chemical shifts. scispace.comacs.org By comparing the calculated chemical shifts with experimental values, the structure of the molecule can be confirmed. researchgate.netresearchgate.net For this compound, the calculations would predict the chemical shifts for the protons and carbons of the methyl groups, the aromatic ring, and the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic Technique Predicted Feature Corresponding Molecular Group
IR Spectroscopy Strong C=O stretch (~1700 cm⁻¹) Ketone
Asymmetric NO₂ stretch (~1530 cm⁻¹) Nitro group
Symmetric NO₂ stretch (~1350 cm⁻¹) Nitro group
¹H NMR Spectroscopy Singlet (~2.5 ppm) Acetyl methyl protons
Singlet (~2.3 ppm) Ring methyl protons
Multiplets (7.2-7.8 ppm) Aromatic protons
¹³C NMR Spectroscopy Downfield signal (~200 ppm) Carbonyl carbon
Signals (120-150 ppm) Aromatic carbons

Theoretical Studies on Electronic Transport Properties and Molecular Switch Potentials

While direct theoretical studies on the electronic transport properties and molecular switch potential of this compound are not extensively documented in publicly available research, computational investigations into analogous molecular structures provide significant insights into the potential for such applications. The core concept of a molecular switch involves the reversible transformation of a molecule between two or more stable states, each with distinct physical properties, such as conductivity. This switching can often be triggered by external stimuli like light or an electric field.

Theoretical studies on photochromic compounds, which undergo reversible isomerization upon light irradiation, are particularly relevant. For instance, first-principles computational approaches have been employed to study light-sensitive molecular switches. These studies often find that the conductance between two isomers of a molecule can vary dramatically, suggesting potential utility in molecular electronic devices.

A pertinent example is the computational study of 2-([1,1'-biphenyl]-4-yl)-2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. ias.ac.inresearchgate.net This molecule, which shares the nitro-substituted phenyl motif, has been investigated as a potential photoinduced molecular switch. researchgate.net Using a combination of density functional theory (DFT) and the non-equilibrium Green's function (NEGF) technique, researchers have calculated the electronic transport properties of its two forms (closed and open). ias.ac.in The study revealed that the conductance of the two isomers differs significantly, a key characteristic of a molecular switch. ias.ac.inresearchgate.net

In such studies, several parameters are typically investigated to assess the performance of a molecular switch, including:

The structural changes between the 'on' and 'off' states.

The influence of different electrode materials (e.g., gold, platinum, silver) and contact points on the conductance. researchgate.net

The current-voltage (I-V) characteristics of the molecular junction.

The transmission spectra, which describe the probability of an electron with a certain energy passing through the molecule. researchgate.net

The ratio of the current in the 'on' state to the 'off' state (on/off ratio), a critical metric for switch performance. researchgate.net

For the diazabicyclo derivative, it was found that as the molecule transitions from its closed to its open form, the conductivity can change from a low ("off") to a high ("on") state. researchgate.net The efficiency of this switching was observed to be dependent on the electrode material, with gold electrodes at a specific binding site yielding the best performance. researchgate.net Such findings for analogous compounds suggest that the nitro- and methyl-substituted phenyl structure within this compound could potentially be integrated into larger, specifically designed molecules to explore molecular switching functionalities. However, dedicated theoretical studies on this compound itself would be necessary to validate this potential.

Investigation of Non-Linear Optical (NLO) Properties through Computational Methods

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for predicting and understanding the NLO response of molecules. The key parameters that determine a molecule's NLO activity are its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities.

For a molecule to exhibit significant second-order NLO properties (characterized by β), it typically requires a combination of an electron-donating group and an electron-accepting group linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in the molecule's dipole moment. The nitro group (-NO2) is a strong electron-accepting group, while the methyl group (-CH3) is a weak electron-donating group. The acetyl group (-COCH3) also possesses electron-withdrawing character.

Theoretical studies on analogues of this compound, such as 2-nitroacetophenone, provide valuable data on the expected NLO properties. worldscientific.com DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311+G**), are employed to compute the electric dipole moment (μ), the average polarizability (α), and the first hyperpolarizability (β). worldscientific.compsu.edu

The calculation of these properties is based on the finite field approach. The components of α and β are determined from the derivatives of the energy with respect to an applied external electric field. The total (or average) polarizability and the magnitude of the first hyperpolarizability are then calculated from these tensor components.

A crucial factor influencing NLO properties is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, a smaller HOMO-LUMO gap is associated with a larger hyperpolarizability, as it indicates easier electronic transitions that contribute to the NLO response. psu.edu

Computational studies on 2-nitroacetophenone, a close structural analogue, have been performed to determine its NLO properties. worldscientific.com The calculated values for the dipole moment, polarizability, and first hyperpolarizability from such a study are indicative of the potential NLO response of related molecules.

Table 1: Calculated Electric Dipole Moment (μ), Average Polarizability (α), and First Hyperpolarizability (β) for 2-Nitroacetophenone (an analogue of this compound) using DFT/B3LYP method.
ParameterCalculated ValueUnit
μValue not explicitly stated in provided abstract, but calculated.Debye
αValue not explicitly stated in provided abstract, but calculated.esu
βValue not explicitly stated in provided abstract, but calculated.esu

Note: Specific numerical values for 2-nitroacetophenone were noted as calculated in the source material but not explicitly detailed in the abstract. worldscientific.com The table structure is provided to illustrate how such data is typically presented.

Reactivity and Reaction Mechanisms of 1 2 Methyl 6 Nitrophenyl Ethanone

Nitro Group Transformations

The nitro group is a potent electron-withdrawing group that strongly influences the molecule's reactivity and is itself susceptible to various transformations.

Reduction to Amino Derivatives and Subsequent Reactions

The most common transformation of the aromatic nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metals in acidic media (e.g., iron, tin, or zinc in HCl). smolecule.comresearchgate.net The reduction of 1-(2-Methyl-6-nitrophenyl)ethanone yields 1-(2-amino-6-methylphenyl)ethanone (B1282964).

The resulting amino derivative is a versatile intermediate. The amino group can undergo further reactions, including:

Diazotization: Reaction with nitrous acid (HONO) to form a diazonium salt, which is a valuable precursor for introducing a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer or related reactions.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Cyclization Reactions: The resulting 1-(2-amino-6-methylphenyl)ethanone possesses ortho-disposed amino and acetyl groups, making it an ideal precursor for synthesizing heterocyclic compounds like quinolines through intramolecular condensation reactions (e.g., Friedländer annulation). A similar strategy, involving the reduction of a nitro group followed by in-situ oxidation of an alcohol and subsequent cyclization, is used to synthesize pyrrolo[1,2-a]quinoxalines. bohrium.com

Photoreactivity of the Nitroaromatic Moiety

Ortho-nitrobenzyl compounds are a well-established class of photoremovable protecting groups in organic synthesis. acs.org Upon irradiation with UV light (typically around 350 nm), this compound can undergo an intramolecular hydrogen abstraction from the benzylic methyl group by the excited nitro group. This process leads to the formation of a transient aci-nitro intermediate. acs.org This intermediate can then rearrange, ultimately leading to the formation of an o-nitroso species, 2-nitroso-6-acetylbenzaldehyde. This photoreactivity allows for the light-induced release of molecules or triggering of chemical reactions, a principle widely used in photolithography and the controlled release of biologically active compounds. acs.orggoogle.com The process is generally initiated by excitation to a triplet state, followed by the chemical transformations. mdpi.com

Carbonyl Group Reactivity

The acetyl group's carbonyl moiety exhibits the typical reactivity of a ketone, serving as an electrophilic site for nucleophilic attacks and a point for enolate formation. evitachem.comlibretexts.org

Condensation Reactions and Nucleophilic Additions

The carbonyl group of this compound readily undergoes condensation and nucleophilic addition reactions.

Condensation Reactions:

Hydrazone Formation: It reacts with hydrazine (B178648) and its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), to form the corresponding 2,4-dinitrophenylhydrazone. byjus.com This reaction serves as a classical qualitative test for aldehydes and ketones, yielding a characteristically colored precipitate. byjus.com

Aldol (B89426) and Claisen-Schmidt Condensations: In the presence of an acid or base, the ketone can form an enolate, which can then react with other carbonyl compounds (aldehydes or ketones) in aldol or Claisen-Schmidt condensation reactions to form β-hydroxy ketones or α,β-unsaturated ketones.

Nucleophilic Additions:

Organometallic Reagents: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl carbon results in the formation of tertiary alcohols after an aqueous workup. chemie-brunschwig.ch

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN/H+) adds a cyano group and a hydroxyl group across the carbonyl double bond, yielding a cyanohydrin. libretexts.org

Reduction to Alcohol: The carbonyl group can be selectively reduced to a secondary alcohol, 1-(2-methyl-6-nitrophenyl)ethanol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl and the nitro group.

Table 1: Summary of Reactivity for this compound
Functional GroupType of ReactionReagents/ConditionsProduct Type
Nitro GroupReductionH₂, Pd/C or Fe/HClAmino derivative
PhotoreactionUV light (hv)o-Nitrosobenzaldehyde derivative
Carbonyl GroupCondensation2,4-DinitrophenylhydrazineHydrazone
Nucleophilic AdditionR-MgX, then H₃O⁺Tertiary alcohol
OxidationKMnO₄ or aerobic oxidationCarboxylic acid
Aromatic RingElectrophilic SubstitutionHNO₃/H₂SO₄ or Br₂/FeBr₃Substituted aromatic ring

Oxidation to Carboxylic Acid Derivatives

The methyl ketone can be oxidized to a carboxylic acid. A common method for this transformation is the haloform reaction if the methyl group is the only one adjacent to the carbonyl, but this is less common for aryl ketones. More generally, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can achieve this oxidation. libretexts.org An environmentally friendlier aerobic oxidation method has also been developed for converting methyl aryl ketones into the corresponding benzoic acids. sci-hub.se Applying these methods to this compound would yield 2-methyl-6-nitrobenzoic acid.

Aromatic Ring Functionalization and Substitution Patterns

The aromatic ring of this compound can undergo electrophilic aromatic substitution, allowing for further functionalization. evitachem.com The position of substitution is directed by the existing substituents: the methyl group (-CH₃) and the nitro group (-NO₂).

The methyl group is an activating, ortho, para-directing substituent.

The nitro group is a strongly deactivating, meta-directing substituent.

The directing effects of these groups are combined. The methyl group at C2 directs incoming electrophiles to C3 (ortho), C5 (para), and C6 (ortho). The nitro group at C6 directs to C3 (meta) and C5 (meta). Both groups direct to positions 3 and 5. Position 4 is also a possibility, being meta to the methyl group and ortho to the nitro group. However, the strong deactivating effect of the nitro group makes the ring less reactive than benzene (B151609). The most likely positions for electrophilic attack are C3 and C5, as they are activated by the methyl group and only meta to the deactivating nitro group. Steric hindrance from the adjacent methyl and acetyl groups might favor substitution at the C5 position.

Common electrophilic substitution reactions include:

Nitration: Introduction of another nitro group using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using Br₂/FeBr₃ or Cl₂/AlCl₃.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation, although these are often difficult on strongly deactivated rings.

Photochemical Reaction Pathways and Aci-nitro Intermediatesacs.org

The general mechanism, studied extensively for o-nitrobenzyl derivatives, involves the initial excitation of the nitro group. acs.orgacs.org This excited state is highly reactive and initiates the transfer of a hydrogen atom from the adjacent methyl group. The resulting aci-nitro intermediate is a quinonoid structure which is thermodynamically less stable than the starting aromatic nitro compound. researchgate.netpsu.edu The fate of this intermediate is dictated by competing reaction pathways, which include reversion to the starting material or progression towards photoproducts through cyclization or other rearrangements. psu.eduuni-konstanz.deacs.org

Intramolecular Hydrogen Abstraction Mechanismsacs.org

The cornerstone of the photochemical reactivity of this compound is the intramolecular hydrogen abstraction by the excited nitro group from the ortho-methyl substituent. acs.orguni-konstanz.de Upon absorption of UV light, the compound is promoted to an excited state (typically the n,π* state of the nitro group), which then abstracts a benzylic hydrogen atom. acs.orgmdpi.com

Excitation : The nitroaromatic compound absorbs a photon, promoting the nitro group to an excited state. psu.edu

Hydrogen Transfer : The excited nitro group abstracts a hydrogen atom from the ortho-methyl group, forming a transient biradical. acs.org

Intermediate Formation : The biradical collapses to form the ground-state aci-nitro intermediate, a quinonoid tautomer of the starting material. researchgate.netpsu.edu

This aci-nitro intermediate is the central figure in the subsequent chemical transformations. acs.org

Kinetic Studies of Aci-nitro Compound Formation and Decayacs.org

Kinetic studies using techniques like laser flash photolysis have provided significant insights into the timescales of the processes involving the aci-nitro intermediate. The formation of this intermediate from the excited state is an extremely rapid process, often occurring on a picosecond timescale (<10 ps). researchgate.net

The aci-nitro species is a nitronic acid and can undergo ionization in aqueous solutions. For the parent compound 2-nitrotoluene, the aci-nitro tautomer has a pKₐ of 3.57. researchgate.net This protolytic equilibrium means that at near-neutral pH, the intermediate exists predominantly as its anion. researchgate.netuni-konstanz.de The decay of the neutral aci-nitro species and its corresponding anion can proceed through different pathways, leading to different products. psu.eduuni-konstanz.de

Table 1: Kinetic Parameters of Aci-nitro Intermediates for Related o-Nitrobenzyl Compounds

Parameter Value Compound Class/Model Source(s)
Formation Time < 10 ps 2-Nitrotoluene researchgate.net
Decay Rate Constant (k_decay) 10² - 10⁴ s⁻¹ General o-Nitrobenzyl Derivatives acs.org
Decay Kinetics Biexponential 2-Nitrotoluene researchgate.net

| pKa (Aci-nitro form) | 3.57 | 2-Nitrotoluene | researchgate.net |

This table presents data for model compounds structurally related to this compound to illustrate typical kinetic properties.

Solvent Effects on Photochemical Efficiency and Product Distributionacs.org

The solvent environment plays a crucial role in directing the reaction pathway of the aci-nitro intermediate and thus affects both the quantum efficiency and the distribution of final products. researchgate.netuni-konstanz.de The polarity, acidity, and basicity of the solvent can influence the rates of competing reactions. psu.eduuni-konstanz.de

Studies on analogous 2-(2-nitrophenyl)ethyl compounds in acetonitrile/water (MeCN/H₂O) mixtures have demonstrated that solvent basicity significantly impacts the protolytic dissociation of the aci-nitro intermediate. uni-konstanz.de

In aprotic or weakly basic solvents (like pure MeCN), the undissociated aci-nitro form is favored. This species can cyclize to form a benzisoxazoline intermediate, which ultimately rearranges to yield a nitroso product (e.g., 2-nitrosoacetophenone). psu.eduuni-konstanz.deacs.org

In more basic solvents (e.g., with increasing water content), the aci-nitro anion is formed. This anion can undergo a β-elimination reaction, leading to the release of a caged molecule and the formation of a vinyl nitroso species (e.g., o-nitrostyrene). uni-konstanz.de

Therefore, by altering the solvent composition or pH, the reaction can be steered towards one product over another. uni-konstanz.de For instance, in neutral water, the mechanism involving cyclization often predominates for simple 2-nitrobenzyl alcohols, whereas in highly acidic or basic aqueous solutions, or in aprotic solvents, a pathway involving direct proton transfer to form a hydrated nitroso compound becomes more significant. psu.edu

The quantum yield of product formation is also solvent-dependent. For example, the quantum yield for the photolysis of 1-(2-nitrophenyl)ethyl phosphate, a compound that also proceeds via an aci-nitro intermediate to release 1-(2-nitrosophenyl)ethanone, has been reported to be as high as 0.53 in aqueous buffer. rsc.org

Table 2: Influence of Solvent on Reaction Pathways of o-Nitrobenzyl Aci-nitro Intermediates

Solvent Condition Predominant Intermediate Species Major Reaction Pathway Typical Product Type Source(s)
Aprotic Solvents (e.g., MeCN) Neutral Aci-nitro Form Cyclization / Proton Transfer Nitroso Ketone/Aldehyde psu.eduuni-konstanz.de
Neutral Water (pH 3-8) Neutral Aci-nitro Form Cyclization to Benzisoxazoline Nitroso Ketone/Aldehyde psu.eduacs.org
Aqueous Base / High H₂O Content Aci-nitro Anion β-Elimination Vinyl Nitroso Compound uni-konstanz.de

| Aqueous Acid (pH < 3) | Neutral Aci-nitro Form | Proton Transfer | Nitroso Ketone/Aldehyde | psu.edu |

This table summarizes general trends observed for the o-nitrobenzyl class of compounds.

Derivatization and Functionalization Studies

Synthesis of Heterocyclic Compounds Incorporating the Methyl-Nitrophenyl Acetophenone (B1666503) Scaffold

The structural framework of 1-(2-Methyl-6-nitrophenyl)ethanone is a valuable building block for the creation of various heterocyclic systems. The presence of the reactive ketone and the potential for reduction of the nitro group to an amine allows for a range of cyclization reactions.

Triazole Derivatives

The synthesis of 1,2,3-triazole derivatives often proceeds through the reaction of azides with activated ketomethylene compounds in what is known as the Dimroth cyclization. nih.gov Another significant route involves the reaction of aryl azides with compounds like 1-(triphenyl-phosphoranylidene)acetone. nih.gov The resulting triazoles can be further modified. For instance, acid chlorides of triazoles can be used to acylate other molecules, leading to the formation of more complex structures such as flavones and oxadiazoles. nih.gov

Microwave-assisted synthesis has also been employed for the creation of 1,2,4-triazole (B32235) derivatives, offering a rapid and efficient method. scispace.com The general synthetic strategy for 1,2,4-triazole-5-thiones involves the reaction of substituted hydrazides with alkyl or aryl isothiocyanates, followed by cyclization in a basic medium. jrespharm.comzsmu.edu.ua

Table 1: Examples of Synthesized Triazole Derivatives

Starting MaterialReagentsProductReference
1-Phenyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride1-(2-Hydroxy-5-methylphenyl)ethanone, Pyridine (B92270)6-Methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-4H-chromen-4-one nih.gov
Amide and Acyl hydrazideHeat1,2,4-Triazole derivative scispace.com
Substituted hydrazidesAlkyl/aryl isothiocyanates, NaOH1,2,4-Triazole-5-thione derivative jrespharm.com
5-methyl-1H-imidazole-4-carboxylic acid hydrazidePotassium thiocyanate (B1210189) or isothiocyanate4-R-5-(5-methyl-1H-imidazole-4-yl)-4H-1,2,4-triazole-3-thione zsmu.edu.ua

Pyrimidine (B1678525) and Pyridine Derivatives

The synthesis of pyrimidine and pyridine derivatives from acetophenone precursors is a well-established area of heterocyclic chemistry. Chalcones, which can be prepared from acetophenones, are key intermediates in these transformations.

For instance, the reaction of chalcones with urea (B33335) or thiourea (B124793) in the presence of a base can yield pyrimidine derivatives. researchgate.net Similarly, chalcones can react with guanidine (B92328) nitrate (B79036) to form aminopyrimidines. semanticscholar.org Pyridine derivatives can be synthesized through the reaction of chalcones with malononitrile (B47326) and ammonium (B1175870) acetate. researchgate.net A one-pot, three-component reaction between an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative can produce polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx

Table 2: Synthesis of Pyrimidine and Pyridine Derivatives

Starting MaterialReagentsProductReference
ChalconeUrea/Thiourea, BasePyrimidine derivative researchgate.net
ChalconeGuanidine nitrate, KOH1,6-dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine semanticscholar.org
ChalconeMalononitrile, Ammonium acetatePyridine derivative researchgate.net
Arylglyoxal, 6-Amino-1,3-dimethyluracil, Barbituric acid derivativeTetra-n-butylammonium bromide (TBAB)Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivative scielo.org.mx

Fused Ring Systems (e.g., Benzodiazepines, Quinolines)

The synthesis of fused ring systems, such as benzodiazepines and quinolines, often involves intramolecular cyclization reactions. While direct synthesis from this compound is less common, the corresponding amino derivative, 1-(2-amino-6-methylphenyl)ethanone (B1282964), is a key precursor.

The reduction of the nitro group to an amine is a critical first step. This amino ketone can then undergo condensation reactions with various reagents to form fused heterocyclic systems. For example, the synthesis of quinoline (B57606) derivatives can be achieved through the reaction of the amino ketone with compounds containing an activated methylene (B1212753) group. nih.gov The development of fused ring systems can also be achieved through strategies like radical cyclization and intramolecular Mitsunobu or epoxide ring-opening reactions, starting from functionalized C-glycosides. nih.gov Furthermore, inverse electron-demand Diels-Alder reactions of ortho-quinone methide intermediates can lead to fused-ring flavonoid systems. rsc.org

Imidazole (B134444) Scaffolds

Imidazole derivatives can be synthesized through various methods, including multi-component condensation reactions. semanticscholar.org One approach involves the reaction of an α-haloketone with a formamidine (B1211174) derivative. semanticscholar.org Another method is the one-pot synthesis using a ketone, an aldehyde, an amine, and ammonium acetate. semanticscholar.org Specifically, novel imidazole derivatives have been prepared by reacting ethanone (B97240) with selenium dioxide, followed by cyclization with an aromatic aldehyde. biomedpharmajournal.org The synthesis of imidazole-thiazole hybrids has been achieved by reacting phenacyl bromides with imidazole-hydrazinecarbothioamide. nih.gov

Formation of Schiff Bases and Hydrazone Derivatives for Structural Studies

The ketone functionality of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines) and with hydrazines to form hydrazones. These derivatives are not only important for their own potential biological activities but also serve as valuable tools for structural elucidation and as intermediates for further synthetic transformations.

The formation of Schiff bases is typically achieved by refluxing the ketone with a primary amine in a suitable solvent, often with acid catalysis. researchgate.net These reactions are generally reversible and can be driven to completion by removing the water formed during the reaction. Hydrazone formation follows a similar principle, reacting the ketone with a hydrazine (B178648) derivative. rsc.org The resulting Schiff bases and hydrazones can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and ¹³C-NMR, which confirm the formation of the C=N bond. researchgate.net

Preparation of Advanced Organic Intermediates for Complex Molecule Synthesis

This compound is a valuable precursor for the synthesis of more complex molecules, often serving as an advanced organic intermediate. evitachem.comiranchembook.ir A key transformation is the reduction of the nitro group to an amine, yielding 1-(2-amino-6-methylphenyl)ethanone. This amino ketone is a versatile building block for a variety of heterocyclic syntheses.

The reduction can be carried out using various methods, including catalytic hydrogenation (e.g., with Pd/C) or using reducing agents like zinc in acetic acid. nih.govrsc.org The resulting aminoketone can then be used in reactions such as the Friedländer annulation to produce quinolines or in condensation reactions to form other fused heterocycles. Furthermore, the ketone itself can be a precursor for other functionalities. For example, its oxidation can lead to the corresponding carboxylic acid, which can then be used in amide bond formation or other transformations. The compound also serves as an intermediate in the synthesis of pharmaceuticals like Etoricoxib, where it undergoes oxidation of a sulfide (B99878) or sulfoxide (B87167) group to a sulfone. google.com

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Versatile Precursor for Complex Organic Architectures

1-(2-Methyl-6-nitrophenyl)ethanone serves as a key intermediate in the synthesis of diverse and complex organic molecules, particularly heterocyclic compounds. evitachem.com The true versatility of this compound is unlocked through the chemical transformation of its nitro and acetyl functional groups.

A primary synthetic strategy involves the reduction of the nitro group to an amine, yielding 2-amino-1-(2-methyl-6-nitrophenyl)ethanone. smolecule.com This resulting aromatic amine is a pivotal intermediate for building various heterocyclic systems. For instance, it is a precursor in the synthesis of quinoline (B57606) derivatives, which are an important class of compounds in medicinal chemistry. nih.govresearchgate.netderpharmachemica.com The synthesis of quinolines can be achieved through cyclization reactions involving the amine and acetyl groups. researchgate.net For example, the reaction of the amino-intermediate with other carbonyl compounds can lead to the formation of substituted quinolines. nih.govnih.gov

The compound's utility extends to the synthesis of other complex heterocycles, such as triazole-fused systems. nih.govresearchgate.net These synthetic pathways often involve multi-step sequences where the functional groups of this compound or its derivatives direct the regioselectivity of the cyclization reactions, enabling the construction of intricate molecular architectures. nih.govntu.edu.sg

Table 1: Examples of Complex Organic Architectures Derived from this compound This table is interactive. Click on the headers to sort.

Precursor Derivative Reaction Type Resulting Architecture Significance
2-Amino-1-(2-methyl-6-nitrophenyl)ethanone Condensation/Cyclization Substituted Quinolines nih.govresearchgate.net Core structures in pharmaceuticals and biologically active compounds. derpharmachemica.com
This compound Multi-step synthesis Triazole-fused Heterocycles nih.gov Building blocks for compounds with potential neuroblastoma differentiation activity. nih.gov
2-Amino-1-(2-methyl-6-nitrophenyl)ethanone Annulation Reactions Polycyclic Aromatic Hydrocarbons (PAHs) Used in the development of organic electronic materials. researchgate.net
This compound Derivative Reductive Cyclization Benzimidazole Derivatives google.com Important scaffolds in materials science and medicinal chemistry. google.com

Design and Development of Chemical Probes for Mechanistic Chemical Biology Studies (e.g., enzyme interaction probes)

Chemical probes are essential tools for elucidating complex biological processes at the molecular level. The scaffold of this compound is a valuable starting point for the design of such probes, particularly for studying enzyme-protein and protein-protein interactions. acs.orgresearchgate.net

The design of these probes often involves the chemical modification of the parent molecule to introduce reporter tags (e.g., fluorophores, biotin) and reactive groups while retaining a core structure that can interact with a biological target. mdpi.com The amino derivative, 2-amino-1-(2-methyl-6-nitrophenyl)ethanone, is particularly useful in this context. smolecule.com The amino group can form hydrogen bonds, while the aromatic ring may engage in π-π stacking interactions with aromatic residues within a protein's active site. smolecule.com

The nitro group itself can be a key feature. Its reduction under biological conditions can generate reactive nitroso or hydroxylamine (B1172632) intermediates that may form covalent bonds with target proteins, allowing for activity-based protein profiling. researchgate.net Furthermore, the acetyl group provides a handle for further chemical elaboration, allowing for the attachment of linkers and reporter groups necessary for affinity-based probes. mdpi.com These probes are instrumental in identifying the molecular targets of bioactive compounds and understanding their mechanism of action. nih.govgoogle.com

Research into Functional Materials Based on Nitroaromatic Scaffolds (e.g., photochromic materials, molecular switches)

Nitroaromatic compounds are a cornerstone in the development of advanced functional materials due to their distinct electronic properties. nih.gov The nitro group is a strong electron-withdrawing group, which makes the aromatic ring electron-deficient. This property is fundamental to the function of various materials, including photochromic compounds and molecular switches. researchgate.netjcu.edu.au

Photochromic Materials: These materials change their color reversibly upon exposure to light. wikipedia.org The performance of some photochromic systems, such as those based on dithienylethene, can be modulated by the presence of nitroaromatic compounds. jcu.edu.augrafiati.com The nitroaromatic component can suppress the photoswitching behavior, a phenomenon that can be exploited for developing colorimetric sensors for detecting nitroaromatic explosives. grafiati.com Coordination polymers incorporating photochromic guests have also been explored as fluorescent probes for detecting nitro-explosives. acs.org

Molecular Switches: These are molecules that can be reversibly shifted between two or more stable states in response to external stimuli like light or changes in pH. researchgate.net The design of many molecular switches is based on a donor-acceptor (D-A) structure. The nitroaromatic scaffold from this compound can serve as an effective electron-acceptor component in such systems. researchgate.net By pairing it with a suitable electron-donor moiety, it is possible to create materials whose electronic and optical properties can be controlled externally, opening doors for applications in data storage and light-controllable electronics. jcu.edu.auresearchgate.net

Table 2: Applications of Nitroaromatic Scaffolds in Functional Materials This table is interactive. Click on the headers to sort.

Material Type Role of Nitroaromatic Scaffold Potential Application
Photochromic Materials jcu.edu.au Photoswitching modulator / Analyte for sensors grafiati.com Optical memory, sensors for explosives jcu.edu.augrafiati.com
Molecular Switches researchgate.net Electron-acceptor (A) in Donor-Acceptor (D-A) systems researchgate.net Molecular electronics, data storage jcu.edu.au
Electrochromic Materials researchgate.net Component in redox-active polymers Smart windows, displays
Nonlinear Optical (NLO) Materials Enhances second-order NLO response Optical communications, data processing

Synthetic Pathways to Dyes and Pigments (from a chemical synthesis and derivatization perspective)

The synthesis of dyes and pigments is a classic application of aromatic chemistry, and this compound is an excellent precursor for creating a variety of colorants, particularly azo dyes. evitachem.com Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), constitute one of the largest classes of synthetic dyes. jbiochemtech.comisca.me

The synthetic pathway begins with the reduction of the nitro group of this compound to form the corresponding primary aromatic amine, 2-amino-6-methylacetophenone. This amine is then subjected to diazotization, a reaction with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. uomustansiriyah.edu.iq This process converts the amino group into a highly reactive diazonium salt.

The resulting diazonium salt is an electrophile that readily undergoes a coupling reaction with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or an aniline (B41778) derivative. uomustansiriyah.edu.iqajol.info This coupling reaction forms the stable azo linkage and generates the final dye molecule. The color of the resulting azo dye can be fine-tuned by changing the structure of the coupling component, as this alters the extent of the conjugated π-electron system and thus the wavelength of light absorbed. jbiochemtech.com The presence of the acetyl and methyl groups on the original scaffold can also influence the dye's properties, such as its solubility and fastness on fabrics. isca.me

Table 3: Potential Azo Dyes Derived from this compound This table is interactive. Click on the headers to sort.

Diazo Component Precursor Coupling Component General Dye Structure Resulting Color Class
2-Amino-6-methylacetophenone Phenol Aryl-N=N-Aryl(OH) Yellow to Orange
2-Amino-6-methylacetophenone 2-Naphthol Aryl-N=N-Naphthyl(OH) Orange to Red
2-Amino-6-methylacetophenone N,N-Dimethylaniline Aryl-N=N-Aryl(NMe₂) Yellow to Red
2-Amino-6-methylacetophenone Aniline Aryl-N=N-Aryl(NH₂) Yellow to Orange

Environmental and Sustainable Considerations in Research on Nitroaromatic Ethanones

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry is a foundational framework for achieving sustainability in chemical research and manufacturing. labnews.co.ukinspirajournals.com It comprises twelve principles that guide chemists in designing products and processes that minimize the use and generation of hazardous substances. magritek.com Applying these principles to the synthesis of nitroaromatic ethanones can significantly reduce their environmental impact.

The core tenets of green chemistry applicable to synthetic design for nitroaromatic ethanones include:

Prevention of Waste : This principle emphasizes designing syntheses to minimize waste, thereby avoiding the need for later treatment or cleanup. labnews.co.uk The use of metrics like E-factor and process mass intensity can help quantify and reduce waste generation. labnews.co.uk

Designing Less Hazardous Chemical Syntheses : Synthetic pathways should be designed to use and generate substances with minimal toxicity to humans and the environment. labnews.co.uknamibian-studies.com For instance, the reduction of nitroaromatics is a key chemical step, and traditional methods often use reagents that produce significant waste. rsc.org Research is focused on developing catalytic systems that are more environmentally benign. nih.gov

Use of Catalysts : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled, which minimizes waste. inspirajournals.commagritek.com In the context of nitroaromatic compound reduction, various catalysts, including those based on nickel, gold, and vanadium, are being explored to improve efficiency and sustainability. jsynthchem.comorganic-chemistry.orgacs.org Nanocomposites have also shown high efficiency and reusability in these reactions. nih.govrsc.org

Use of Renewable Feedstocks : Whenever practicable, synthetic routes should utilize raw materials and feedstocks that are renewable rather than depleting. labnews.co.uk

Designing for Energy Efficiency : Energy requirements for chemical processes should be minimized. labnews.co.uk Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. labnews.co.uk Microwave-assisted synthesis is one method that can reduce reaction times and energy use. nih.gov

Table 1: The 12 Principles of Green Chemistry and Their Application in Synthetic Design

PrincipleDescriptionApplication in Nitroaromatic Ethanone (B97240) Synthesis
1. Waste PreventionPrevent waste rather than treat or clean it up.Optimize reactions to maximize yield and minimize byproducts.
2. Atom EconomyMaximize the incorporation of all materials used in the process into the final product.Choose synthetic routes that have high atom economy.
3. Less Hazardous SynthesesDesign syntheses to use and generate substances with little or no toxicity.Select less toxic starting materials and reagents.
4. Designing Safer ChemicalsDesign chemical products to be effective while minimizing their toxicity.Modify the structure of ethanones to reduce toxicity while maintaining function.
5. Safer Solvents & AuxiliariesMinimize or avoid the use of auxiliary substances like solvents. If used, they should be innocuous.Employ solvent-free reaction conditions or use greener solvents like water or ethanol (B145695). nih.govjsynthchem.com
6. Design for Energy EfficiencyMinimize energy requirements. Aim for ambient temperature and pressure.Utilize energy-efficient methods like microwave-assisted synthesis or catalysis. nih.gov
7. Use of Renewable FeedstocksUse renewable raw materials instead of depleting ones.Explore bio-based starting materials for synthesis.
8. Reduce DerivativesMinimize or avoid unnecessary derivatization (e.g., use of protecting groups).Design synthetic pathways that avoid protecting group chemistry.
9. CatalysisUse catalytic reagents over stoichiometric ones.Employ recyclable catalysts to reduce nitro groups instead of single-use reagents. organic-chemistry.orgrsc.org
10. Design for DegradationDesign chemical products to break down into innocuous products after use.Design nitroaromatic ethanones that are more susceptible to biodegradation. nih.gov
11. Real-time AnalysisDevelop analytical methodologies for real-time monitoring to prevent pollution.Use in-process monitoring to optimize reaction conditions and prevent runaway reactions.
12. Accident PreventionChoose substances and forms of substances that minimize the potential for chemical accidents.Select less volatile and hazardous reagents and solvents to reduce risks.

Sustainable Waste Stream Management in Academic Laboratories

Academic laboratories conducting research on nitroaromatic ethanones contribute to a waste stream that requires careful management due to the hazardous nature of these compounds. nih.govinspirajournals.com Sustainable waste management goes beyond disposal and incorporates green chemistry principles to minimize waste at its source. inspirajournals.com

A primary strategy is waste reduction , which is the most efficient way to lower risk. inspirajournals.com This can be achieved by implementing microscale chemistry techniques, which use smaller quantities of chemicals, thereby generating less waste. inspirajournals.com Another key aspect is the proper segregation and handling of chemical waste.

In cases where contamination has occurred, bioremediation presents a sustainable treatment option. mdpi.com Research has shown that various microorganisms have evolved pathways to biodegrade nitroaromatic compounds, using them as sources of carbon and nitrogen. nih.govmdpi.com Filamentous fungi, for example, have demonstrated the ability to degrade halogenated nitrophenols, significantly reducing their toxicity. mdpi.com While most nitroaromatic compounds are synthetic, these biological systems offer a cost-effective and environmentally friendly way to manage waste containing these pollutants. nih.govmdpi.com However, the effectiveness of bioremediation can be influenced by the specific structure of the compound; for instance, an increasing number of nitro groups can make the aromatic ring more resistant to certain types of microbial degradation. mdpi.com

Solvent Recycling and Reduction in Research Methodologies

Solvents often represent the largest component of waste generated in chemical laboratories. sustainability-directory.com Therefore, a focus on solvent use is critical for sustainable research practices. The principles of green chemistry strongly advocate for the reduction or replacement of hazardous solvents. labnews.co.uk

Solvent Reduction and Replacement: A key goal is to minimize the total amount of solvent used in experiments. inspirajournals.com Whenever possible, performing reactions under solvent-free conditions is the ideal approach, as this can reduce high reaction times, energy consumption, and waste production. nih.gov Mechanochemical methods, which use mechanical force to drive reactions, are one example of a solvent-free technique. rsc.org

When solvents are necessary, the focus shifts to using safer alternatives. labnews.co.uksustainability-directory.com Traditional and often hazardous organic solvents can be replaced with greener options.

Table 2: Common Hazardous Solvents and Their Greener Alternatives

Hazardous SolventGreener Alternative(s)
Benzene (B151609)Toluene, Water
ChloroformEthyl acetate, 2-Methyltetrahydrofuran
DichloromethaneEthyl acetate, 2-Methyltetrahydrofuran
Diethyl ether2-Methyltetrahydrofuran, Cyclopentyl methyl ether
Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc), Cyrene
HexaneHeptane, Cyclopentyl methyl ether
MethanolEthanol, Water

In the synthesis and reduction of nitroaromatic compounds, ethanol is often cited as a green solvent choice. jsynthchem.comorganic-chemistry.org Water is also a highly desirable green solvent. rsc.org

Solvent Recycling: In addition to substitution, implementing solvent recycling and recovery programs within academic labs is a crucial step. inspirajournals.com Techniques like distillation can be used to purify and reuse solvents, reducing both the cost of purchasing new solvents and the volume of hazardous waste generated. This practice aligns with the green chemistry principle of preventing waste and contributes to a more circular economy within the research environment. sustainability-directory.cominspirajournals.com

Conclusions and Future Research Trajectories

Synthesis of Key Academic Contributions and Findings

The academic and patent literature on 1-(2-methyl-6-nitrophenyl)ethanone primarily identifies it as a valuable synthetic intermediate. evitachem.com Its fundamental chemical properties are cataloged in databases such as PubChem, providing a baseline for its molecular formula (C9H9NO3), molecular weight (179.17 g/mol ), and structural identifiers. nih.gov

The key findings revolve around its utility as a precursor in the synthesis of more complex heterocyclic structures. For instance, it is a documented starting material for the preparation of 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole, a crucial intermediate in the synthesis of certain agrochemicals. google.com This transformation highlights the capacity of the compound's ketone and nitro-aryl functionalities to participate in cyclization reactions. While it is commercially available, often as part of collections of rare chemicals for discovery research, detailed studies on its synthesis and reactivity are not extensively published. sigmaaldrich.com Its significance, therefore, is currently defined by its role as a foundational scaffold for constructing molecules with potential applications in medicinal and materials chemistry. cymitquimica.comsmolecule.com

Identification of Unexplored Reactivity and Novel Synthetic Opportunities

The true potential of this compound lies in the yet-to-be-explored reactivity arising from its distinct combination of functional groups. The steric hindrance imposed by the ortho-methyl and acetyl groups on the nitro moiety suggests opportunities for selective transformations that might not be possible in less-congested isomers.

Future synthetic explorations should target:

Multi-component Reactions: Its structure is well-suited for use in domino or multi-component reactions to rapidly build molecular complexity. For example, it could serve as the ketone component in reactions like the Hantzsch pyridine (B92270) synthesis or other condensation reactions to form diverse heterocyclic libraries. arkat-usa.org

Selective Reductions: A systematic investigation into the selective reduction of either the nitro group or the ketone would be highly valuable. Differentiating between these two reducible sites under various catalytic conditions (e.g., transfer hydrogenation, catalytic hydrogenation with specific catalysts, or chemical reduction) could provide access to either 1-(2-amino-6-methylphenyl)ethanone (B1282964) or 1-(2-methyl-6-nitrophenyl)ethanol, both of which are valuable bifunctional intermediates.

Heterocycle Synthesis: Beyond dihydroisoxazoles, the compound is a prime candidate for synthesizing a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. Reactions targeting the acetyl group's α-protons, followed by cyclization with dinucleophiles, could lead to novel benzodiazepines, quinolines, or pyrimidines. scielo.org.comdpi.comnih.gov

Condensation Chemistry: The methyl group of the acetyl function can be exploited in aldol-type condensation reactions with various aldehydes to form chalcone-like precursors, which are themselves pivotal intermediates for flavonoids, pyrazolines, and other biologically active molecules.

Directions for Advanced Spectroscopic Characterization and Structural Elucidation

While standard spectroscopic data for this compound likely exists for commercial purposes, a comprehensive, publicly available analysis is lacking. sigmaaldrich.com Advanced characterization would provide deeper insights into its structural and electronic properties.

Future work should include:

Advanced NMR Spectroscopy: In-depth 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are needed for unambiguous assignment of all proton and carbon signals. NOESY, in particular, would be invaluable for probing the spatial relationship and potential steric strain between the ortho-methyl, acetyl, and nitro groups.

X-ray Crystallography: Obtaining a single-crystal X-ray structure is crucial for definitively establishing its solid-state conformation. This would provide precise bond lengths, bond angles, and torsion angles, quantifying the steric interactions and their effect on the planarity of the functional groups relative to the benzene (B151609) ring. iucr.orgnih.gov

Vibrational Spectroscopy: A detailed analysis using both FT-IR and Raman spectroscopy, combined with computational predictions, would allow for a thorough understanding of its vibrational modes. This could reveal how the electronic nature of the nitro group and the steric bulk of the methyl group influence the carbonyl stretching frequency and other key vibrations.

Mass Spectrometry: High-resolution mass spectrometry with controlled fragmentation studies could elucidate the compound's fragmentation pathways, providing valuable structural information and a reference for the analysis of its future reaction products.

Expansion of Theoretical Models and Predictive Capabilities in Computational Chemistry

Computational chemistry offers a powerful, predictive lens through which to understand the reactivity and properties of this compound.

Promising computational avenues include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to optimize the molecule's geometry and calculate its electronic properties. researchgate.net Mapping the Molecular Electrostatic Potential (MEP) would identify the most electron-rich and electron-poor sites, predicting its reactivity toward nucleophiles and electrophiles. mdpi.com Analysis of the frontier molecular orbitals (HOMO-LUMO) would provide insights into its electronic transitions and kinetic stability. mdpi.com

Reaction Pathway Modeling: Theoretical modeling of potential reaction pathways, such as the selective reduction of the nitro versus the keto group, could help in the rational design of experimental conditions. Calculating the transition state energies for different synthetic routes can guide chemists toward the most viable and efficient methods.

Hirshfeld Surface Analysis: For the solid state, Hirshfeld surface analysis based on crystallographic data would allow for the visualization and quantification of intermolecular interactions, such as C-H···O or π-π stacking, which govern the crystal packing. iucr.org

Spectroscopic Prediction: Calculating theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis excitation energies can aid in the interpretation and validation of experimental spectroscopic data. mdpi.com

Emerging Interdisciplinary Applications in Chemical Research and Materials Science

The unique structure of this compound makes it a candidate for applications that bridge organic synthesis with materials science and medicinal chemistry.

Future interdisciplinary research could focus on:

Precursors for Functional Dyes and Pigments: As a nitroaromatic compound, it could serve as a precursor for azo dyes or other chromophores. Manipulation of the core structure could lead to materials with tailored optical properties.

Molecular Switches: The broader class of nitrophenyl compounds has been investigated for creating photochromic materials, where light induces a reversible structural and, consequently, electronic change. researchgate.net This molecule could serve as a building block for novel photo-responsive systems for use in molecular electronics or optical data storage.

Synthesis of Biologically Active Scaffolds: The compound is an ideal starting point for creating libraries of novel heterocyclic compounds to be screened for biological activity. smolecule.comresearchgate.net Its derivatives could be explored as potential enzyme inhibitors or receptor modulators in drug discovery programs. acs.org

Automated Synthesis Platforms: The development of synthetic routes starting from this compound could be optimized using modern, high-throughput techniques and self-driving laboratories, which are becoming increasingly important in materials and chemical discovery. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound nih.gov
CAS Number 4127-55-3 nih.govsigmaaldrich.com
Molecular Formula C9H9NO3 nih.gov
Molecular Weight 179.17 g/mol cymitquimica.comnih.gov
Topological Polar Surface Area 63.1 Ų nih.gov
Rotatable Bond Count 1 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2-Methyl-6-nitrophenyl)ethanone in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators for dust control, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent ocular exposure .
  • Ventilation : Implement mechanical exhaust systems to minimize inhalation risks. Work in a fume hood when handling powders or aerosols .
  • Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous waste facilities. Avoid contact with strong oxidizers due to potential decomposition into NOx and CO .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash thoroughly with water and soap. Consult a physician if symptoms persist .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times with known standards.
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of the methyl (δ ~2.5 ppm) and nitro (δ ~8-8.5 ppm) groups. IR spectroscopy can validate carbonyl (C=O) stretching (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 195.06 (C9_9H9_9NO3_3) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Melting Point : Predicted to be ~74°C based on structurally similar nitroaromatic ketones .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the nitro and ketone groups. Conduct solubility tests using a tiered solvent approach.
  • Stability : Store in airtight containers at 2–8°C, away from strong oxidizers. Monitor for decomposition products (e.g., NOx) using gas detection tubes .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the nitro group may direct reactivity to the para position .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to explore potential pharmacological applications, as demonstrated for similar nitroaromatic compounds .
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to model nitration or reduction pathways, optimizing conditions for yield and selectivity .

Q. What strategies are recommended for resolving contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare data from multiple analytical techniques (e.g., DSC for melting point vs. capillary tube method) .
  • Synthetic Reproducibility : Standardize synthesis protocols (e.g., nitration of 2-methylacetophenone) to minimize batch variability. Document reaction conditions (temperature, catalyst) meticulously .
  • Collaborative Studies : Share samples with independent labs to verify properties like logP or stability under accelerated aging tests .

Q. What experimental approaches can address the lack of toxicological data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Conduct cytotoxicity screening using human cell lines (e.g., HepG2) and Ames tests for mutagenicity. Use concentrations ranging from 1 µM to 1 mM to establish dose-response curves .
  • Ecotoxicology : Assess environmental impact via algal growth inhibition tests (OECD 201) and Daphnia magna acute toxicity studies .
  • Predictive Modeling : Apply QSAR models (e.g., TEST software by EPA) to estimate acute oral toxicity and bioaccumulation potential .

Data Gaps and Recommendations

  • Toxicological Data : No studies are available; prioritize in vitro and computational assessments .
  • Reaction Mechanisms : Limited data on nitro-group reactivity; explore kinetic studies under varying pH and temperature .
  • Structural Analogues : Leverage data from similar compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) for predictive insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.